![molecular formula C13H18ClN3 B1390796 [4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride CAS No. 1185299-33-5](/img/structure/B1390796.png)

[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride

Übersicht

Beschreibung

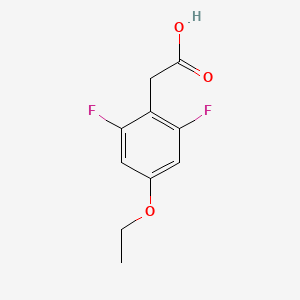

“[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride” is a chemical compound with the molecular formula C13H19Cl2N3 . It is a derivative of pyrazole, a five-membered heterocycle that is particularly useful in organic synthesis .

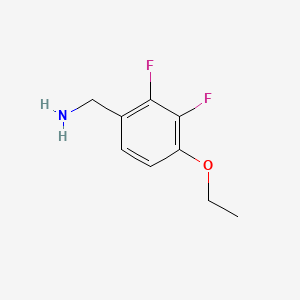

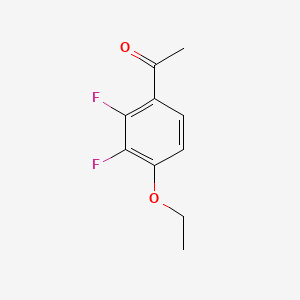

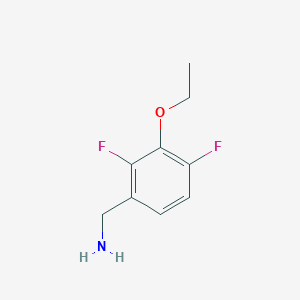

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms . The InChI code for this compound is 1S/C13H17N3.2ClH/c1-10-8-11 (2)16 (15-10)13-6-4-12 (5-7-13)9-14-3;;/h4-8,14H,9H2,1-3H3;2*1H .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 288.22 . Other properties such as density, boiling point, vapor pressure, and flash point are not specified in the search results .Wissenschaftliche Forschungsanwendungen

Involvement in Cytochrome P450 Enzyme Activity

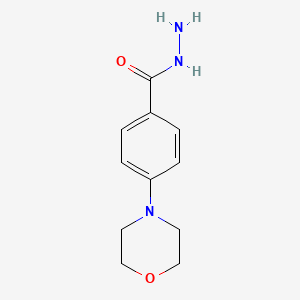

Cytochrome P450 enzymes (CYP) are crucial for drug metabolism, and understanding the activity of these enzymes is fundamental for predicting drug-drug interactions. Chemical inhibitors like "[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzyl]-methylamine dihydrochloride" play a pivotal role in deciphering the involvement of specific CYP isoforms. This is especially important in phenotyping studies where the selectivity of inhibitors is critical. The compound is part of a group of inhibitors that help in understanding the metabolism of various drugs and their interactions within the human body (Khojasteh et al., 2011).

Role in Antimicrobial and Anticancer Research

Compounds containing the pyrazole moiety, like "this compound," are significant in medicinal chemistry due to their role as pharmacophores. These compounds exhibit a wide range of biological activities including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV. The importance of these heterocycles in medicinal chemistry has been highlighted due to their extensive use in synthesizing biologically active compounds (Dar & Shamsuzzaman, 2015).

Applications in Organic Synthesis and Biological Agent Design

The chemical modification of compounds, including those with pyrazole structures, leads to the creation of biopolymer ethers and esters with specific properties. These modifications are crucial in organic synthesis and designing biological agents with various medical applications. The advancements in analytical techniques have allowed a deeper understanding of structure-property relationships, paving the way for innovative drug delivery applications and the creation of antimicrobial agents (Petzold-Welcke et al., 2014).

Contribution to Heteroaromatic Compound Synthesis

The synthesis of novel functionalized heteroaromatic compounds is vital for developing new methods in organic chemistry. Compounds like "this compound" contribute to discovering new rearrangements and correcting erroneous reports in the literature. This leads to a deeper understanding of complex chemical structures and the development of novel chemical compounds with potential industrial and pharmaceutical applications (Moustafa et al., 2017).

Wirkmechanismus

Target of Action

A related compound was found to have a desirable fitting pattern in the lmptr1 pocket , which could suggest a potential target

Mode of Action

The mode of action of this compound is not clearly defined in the available literature. It’s possible that it interacts with its target in a way that alters the target’s function, leading to downstream effects. More research is needed to elucidate the exact mechanism of interaction .

Biochemical Pathways

Given its potential interaction with the lmptr1 pocket , it may influence pathways related to this protein

Result of Action

A related compound was found to have potent in vitro antipromastigote activity , suggesting potential antiparasitic effects

Biochemische Analyse

Biochemical Properties

[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholinesterase enzymes, potentially inhibiting their activity . This interaction suggests that the compound may have applications in studying neurological disorders where cholinesterase activity is implicated.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that the compound can induce oxidative stress in cells, leading to the formation of malondialdehyde, a marker of lipid peroxidation . This oxidative stress can affect various cellular components, including proteins, lipids, and DNA.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes. For example, molecular modeling studies have shown that pyrazoline derivatives, similar to this compound, can selectively inhibit cholinesterase enzymes . This inhibition can alter neurotransmitter levels, impacting neuronal function and signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained oxidative stress and potential cellular damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, it can cause toxic or adverse effects. For instance, high doses of pyrazole derivatives have been associated with neurotoxicity and behavioral changes in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. The compound’s metabolism can lead to the formation of reactive intermediates, contributing to its biochemical effects . Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation in different cellular compartments, affecting its overall efficacy and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can impact the compound’s activity and function, as it interacts with biomolecules within these subcellular environments.

Eigenschaften

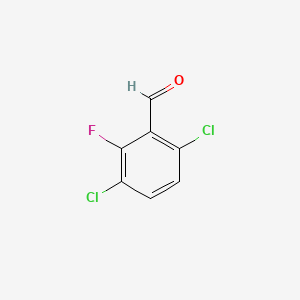

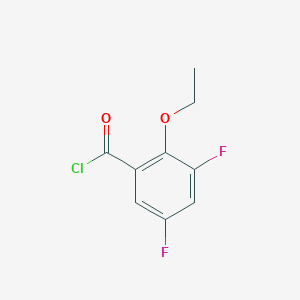

| { "Design of the Synthesis Pathway": "The synthesis pathway of '[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride' involves the reaction of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde with methylamine in the presence of a reducing agent to obtain the target compound.", "Starting Materials": ["4-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde", "methylamine", "reducing agent"], "Reaction": ["Step 1: Dissolve 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde in a suitable solvent such as ethanol or methanol.", "Step 2: Add methylamine to the reaction mixture and stir for a few hours at room temperature.", "Step 3: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture and stir for a few more hours.", "Step 4: Quench the reaction by adding dilute hydrochloric acid to the reaction mixture.", "Step 5: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography.", "Step 6: Obtain the final product as '[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride'."]} | |

CAS-Nummer |

1185299-33-5 |

Molekularformel |

C13H18ClN3 |

Molekulargewicht |

251.75 g/mol |

IUPAC-Name |

1-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-methylmethanamine;hydrochloride |

InChI |

InChI=1S/C13H17N3.ClH/c1-10-8-11(2)16(15-10)13-6-4-12(5-7-13)9-14-3;/h4-8,14H,9H2,1-3H3;1H |

InChI-Schlüssel |

HVCYDGMRJUTZLD-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)CNC)C.Cl.Cl |

Kanonische SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)CNC)C.Cl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-(Dimethoxymethyl)furo[3,2-b]pyridin-2-yl)methanol](/img/structure/B1390719.png)

![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1390720.png)